molecular formula C11H13N3O2 B2430857 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034566-00-0

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2430857
CAS No.: 2034566-00-0
M. Wt: 219.244
InChI Key: OPCPBJJSEVXBLR-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide is an organic compound that features a furan ring and a pyrazole ring connected through an ethyl chain, which is further linked to an acetamide group

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide can be achieved through a multi-step process:

    Formation of the furan-2-yl ethyl intermediate: This can be synthesized by reacting furan-2-carbaldehyde with an appropriate ethylating agent under basic conditions.

    Formation of the pyrazol-1-yl ethyl intermediate: This involves the reaction of 1H-pyrazole with an ethylating agent.

    Coupling of intermediates: The furan-2-yl ethyl intermediate and the pyrazol-1-yl ethyl intermediate are coupled under acidic or basic conditions to form the desired compound.

    Acetylation: The final step involves acetylation of the coupled product using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted acetamide derivatives.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and pyrazole rings could interact with the active sites of enzymes, while the acetamide group could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

    N-(2-(furan-2-yl)ethyl)acetamide: Lacks the pyrazole ring, which may result in different biological activity.

    N-(2-(1H-pyrazol-1-yl)ethyl)acetamide: Lacks the furan ring, which may affect its chemical reactivity and biological properties.

    N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide: Similar structure but with a benzamide group instead of an acetamide group, which could influence its solubility and interaction with biological targets.

Uniqueness: N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide is unique due to the presence of both furan and pyrazole rings, which can confer distinct chemical reactivity and biological activity. The combination of these rings with the acetamide group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-9(15)12-8-10(11-4-2-7-16-11)14-6-3-5-13-14/h2-7,10H,8H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCPBJJSEVXBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C1=CC=CO1)N2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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